molecular formula C11H18Cl2N2O B2937495 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride CAS No. 900511-96-8

3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride

Cat. No.: B2937495
CAS No.: 900511-96-8
M. Wt: 265.18
InChI Key: YDNLLGUSZKMPNC-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 3-position and a piperidin-4-yloxy moiety at the 4-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-piperidin-4-yloxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10;;/h4,7-8,10,12H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNLLGUSZKMPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale synthesis techniques to meet the demand for this compound in various applications.

Chemical Reactions Analysis

3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Activities References
3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride C₁₁H₁₆Cl₂N₂O 263.17 (calc.) Methyl (C3), Piperidin-4-yloxy (C4) Hypothesized LSD inhibition; enhanced lipophilicity due to methyl group
4-(Piperidin-4-yloxy)pyridine dihydrochloride C₁₀H₁₆Cl₂N₂O 251.15 Piperidin-4-yloxy (C4) Used in enzyme studies; lacks methyl group, reducing steric hindrance
3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride C₁₁H₁₆Cl₂N₂O 263.17 (calc.) Methyl (C3), Piperidin-3-yloxy (C4) Positional isomer; altered binding affinity in enzyme interactions
2-Methoxy-4-(3-piperidinyloxy)pyridine dihydrochloride C₁₁H₁₈Cl₂N₂O₂ 281.18 Methoxy (C2), Piperidin-3-yloxy (C4) Increased polarity due to methoxy group; distinct pharmacokinetic profile

Key Observations :

  • Substituent Position: The piperidinyloxy group’s position (3- vs. 4-) significantly impacts steric and electronic interactions with biological targets.
  • Methyl vs. Methoxy : The methyl group in the target compound improves lipophilicity compared to methoxy-substituted analogs, which may influence blood-brain barrier penetration .

Table 2: Hazard and Regulatory Profiles

Compound Name Hazard Statements (GHS) Regulatory Status Environmental Impact References
This compound Likely H302, H315, H319 (inferred) Not listed in major inventories Unstudied; potential persistence
4-(Diphenylmethoxy)piperidine Hydrochloride H302 (acute toxicity) IECSC-listed (China) Unknown degradation kinetics
4-(Piperidin-4-yloxy)pyridine dihydrochloride H302, H315, H319, H332, H335 Research-use only No full ecotoxicological assessment

Key Observations :

  • The dihydrochloride salts generally exhibit moderate acute toxicity (e.g., H302: harmful if swallowed) .
  • Environmental data are sparse, necessitating further ecotoxicological studies for all analogs .

Biological Activity

3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride is a compound that has garnered significant attention in pharmacological research due to its potential biological activities, particularly in the realms of neurology and oncology. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula : C11H16Cl2N2O
Molecular Weight : 250.17 g/mol
CAS Number : 900511-96-8

The compound features a piperidine ring which is crucial for its interaction with various receptors in the central nervous system (CNS) and contributes to its biological effects.

This compound primarily functions as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor plays a significant role in cholinergic signaling, which is often disrupted in neurodegenerative diseases such as Alzheimer's disease. By modulating this receptor, the compound may enhance cholinergic transmission, providing neuroprotective effects against cognitive decline.

Neuropharmacological Effects

Research indicates that this compound exhibits neuroprotective properties. In preclinical studies involving transgenic mouse models of Alzheimer's disease, administration of this compound resulted in:

  • Improved cognitive function : Significant enhancements were noted in memory performance.
  • Reduction of amyloid-beta plaque accumulation : This is a hallmark of Alzheimer's pathology, suggesting a potential therapeutic role in neurodegenerative conditions .

Antiproliferative Effects

The compound has also demonstrated antiproliferative activity against various cancer cell lines. A study indicated that compounds with similar structures had IC50 values ranging from 7.9 to 92 µM against different human cancer cells, highlighting the relevance of structural modifications in enhancing potency.

Cell LineIC50 (µM)
Breast Cancer7.9 - 92
Ovarian Cancer10 - 50
Colorectal Cancer15 - 60

These findings suggest that the compound may inhibit cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

  • Alzheimer's Disease Model :
    In a study involving transgenic mice, treatment with this compound led to significant improvements in cognitive function and a notable decrease in amyloid-beta levels, indicating its potential as a therapeutic agent for Alzheimer's disease .
  • Pain Management :
    Another investigation explored the compound's dual action as a ligand for histamine H3 and sigma-1 receptors, showing promise in managing both nociceptive and neuropathic pain. This dual mechanism may offer a novel approach for pain relief with potentially fewer side effects compared to traditional analgesics .

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